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Compound of Interest

Compound Name: 7-Cyano-3-iodo-5-azaindole

CAS No.: 1352395-49-3

Cat. No.: B1471010 Get Quote

Executive Summary
In the landscape of fragment-based drug discovery (FBDD), azaindoles are privileged scaffolds

due to their bioisosteric relationship with indoles and purines.[1][2][3][4] While 7-azaindole (1H-

pyrrolo[2,3-b]pyridine) has achieved dominance as a "kinase privileged" fragment—exemplified

by the FDA-approved B-RAF inhibitor Vemurafenib—5-azaindole (1H-pyrrolo[3,2-c]pyridine)

presents a distinct physicochemical profile often utilized to modulate solubility and selectivity.[1]

The Verdict:

7-Azaindole: The superior hinge-binder for kinase targets.[1][5][6] Its N1-H/N7 motif perfectly

mimics the adenine ring of ATP, forming robust bidentate hydrogen bonds.[1] However, it

suffers from a significant metabolic liability: oxidation at the C2 position by Aldehyde Oxidase

(AO).[1][7]

5-Azaindole: A basicity modulator.[1] With a pKa significantly higher (~8.[1]3) than 7-

azaindole (~4.6), it is often employed to improve aqueous solubility or target non-kinase

receptors (e.g., GPCRs).[1] It generally lacks the optimal geometry for canonical kinase

hinge binding.[1]

Structural & Physicochemical Analysis[1][6]
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The fundamental difference lies in the position of the pyridine nitrogen, which drastically alters

the electronic landscape and hydrogen-bonding capabilities.

Electronic Distribution and pKa
The shift of the nitrogen atom from position 7 to position 5 breaks the "purine mimicry" and

changes the acid-base properties.

Feature 7-Azaindole 5-Azaindole
Impact on
Bioactivity

Structure Pyrrolo[2,3-b]pyridine Pyrrolo[3,2-c]pyridine
Determines binding

geometry.[1]

pKa (Conjugate Acid) ~4.6 (Weak Base)
~8.3 (Moderately

Strong Base)

5-Azaindole is largely

protonated at

physiological pH,

aiding solubility but

potentially reducing

permeability.[1]

H-Bonding Motif 1,3-Donor/Acceptor 1,5-Donor/Acceptor

7-Aza fits the kinase

hinge (Val/Glu

backbone); 5-Aza

geometry is too wide

for standard bidentate

hinge binding.[1]

Dipole Moment Lower Higher
Affects solvation and

crystal packing.[1]

Visualizing the Binding Discrepancy
The following diagram illustrates why 7-azaindole is the preferred scaffold for ATP-competitive

inhibitors, while 5-azaindole is structurally mismatched for the canonical hinge interaction.[1]
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Figure 1: Comparative Binding Modes. Green arrows indicate the optimal "lock-and-key" fit of

7-azaindole in the kinase hinge, contrasted with the geometric mismatch of 5-azaindole.

Critical Bioactivity Profiles[1][8]
Kinase Selectivity & Potency[1][9]

7-Azaindole: The N7 atom is crucial for potency.[1] Removing it (reverting to indole) often

leads to a loss of 10–100x potency because the H-bond acceptor capability is lost.[1] It is a

"Type I" inhibitor scaffold.[1]

5-Azaindole: In SAR studies, replacing 7-azaindole with 5-azaindole typically results in a

sharp drop in kinase inhibitory activity.[1] The N5 atom is located too far to accept the

hydrogen bond from the hinge backbone NH (usually from a Valine or Leucine residue).

However, 5-azaindole is valuable for Type II inhibitors or allosteric binders where the hinge

interaction is not the primary driver, or for targeting GPCRs (e.g., 5-HT receptors) where

basicity mimics endogenous ligands.[1]
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Metabolic Liability: The Aldehyde Oxidase (AO) Problem
A major hurdle in azaindole drug development is cytosolic metabolism by Aldehyde Oxidase

(AO).[1][7]

Mechanism: AO attacks electron-deficient carbon atoms adjacent to ring nitrogens.[1]

7-Azaindole Vulnerability: The C2 position is highly susceptible to nucleophilic attack by AO,

converting the parent compound into 2-hydroxy-7-azaindole (a lactam).[1] This metabolite

often has poor permeability and loses target affinity.[1]

Mitigation Strategy: Blocking the C2 position with small alkyl groups or electron-

withdrawing groups is a standard medicinal chemistry fix.[1]

5-Azaindole Vulnerability: While less classically cited for C2 oxidation than the 7-isomer, the

5-isomer is still an electron-deficient heterocycle.[1] However, its high basicity can alter its

distribution and interaction with metabolic enzymes.[1]

Experimental Protocols
To objectively compare these scaffolds in your own research, use the following standardized

protocols.

Protocol: Comparative C3-Functionalization (Friedel-
Crafts)
One of the most common derivatizations is adding a group at the C3 position.[1] Note the

reactivity difference due to basicity.

Objective: Synthesize 3-acyl derivatives of both isomers.

Reagents:

Scaffold (5-azaindole or 7-azaindole)[1][2][3][8]

Acyl Chloride (R-COCl)[1]

Aluminum Chloride (AlCl3)[1][9]
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Dichloromethane (DCM) or Nitromethane[1]

Step-by-Step Methodology:

Preparation: Dissolve 1.0 eq of azaindole in dry DCM under Argon atmosphere.

Lewis Acid Addition:

For 7-Azaindole: Add 3.0 eq of AlCl3 at 0°C. (Reacts readily).

For 5-Azaindole: Add 5.0 eq of AlCl3.[1] Critical: 5-azaindole forms a stable, unreactive

complex with the Lewis acid due to its high basicity (N5).[1] You must use excess Lewis

acid and potentially higher temperatures (reflux) to drive the reaction.[1]

Acylation: Add 1.2 eq of Acyl Chloride dropwise.

Quenching: Pour the mixture into ice-water/methanol.

Workup: Neutralize with NaHCO3. Extract with EtOAc.[1]

Observation: 7-azaindole typically yields >80% product within 2-4 hours.[1] 5-azaindole may

require 12+ hours and yield <50% without condition optimization (e.g., using nitromethane to

solubilize the complex).[1]

Protocol: Metabolic Stability Assay (S9 Fraction/Cytosol)
To screen for the AO liability mentioned in Section 3.2.[1]

System: Human Liver Cytosol (HLC) – Note: AO is a cytosolic enzyme, not microsomal.[1][7]

Standard HLM (microsomal) assays will MISS this clearance pathway.[1]

Control: Phthalazine (positive control for AO activity).[1]

Incubation: Incubate 1 µM test compound in HLC (1 mg protein/mL) with and without the AO

inhibitor Hydralazine (25 µM).

Readout: LC-MS/MS monitoring of parent depletion and formation of the +16 Da metabolite

(oxidation).
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Interpretation: If clearance is high in HLC but inhibited by Hydralazine, the compound is an

AO substrate.[1]

Decision Logic for Scaffold Selection
Use the following workflow to determine which isomer fits your project needs.

Start: Scaffold Selection

Primary Target Class?

Kinase (ATP-Site)

Yes

GPCR / Other

No

Requires Hinge Binding?

Select 5-Azaindole
(Basicity/Solubility Driver)

High Basicity Needed

Select 7-Azaindole
(Optimized Hinge Binder)

Yes (Type I) No (Type II/Allosteric)

Check AO Liability (C2)

Block C2 Position
(Me, F, Cl)

High Clearance
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Figure 2: Strategic decision tree for selecting between 5- and 7-azaindole based on target

class and metabolic risks.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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